molecular formula C16H11F2N3O4S B13559007 5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid

5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid

Cat. No.: B13559007
M. Wt: 379.3 g/mol
InChI Key: SEBGORKKOHZATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid is a complex organic compound characterized by the presence of fluorine atoms, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the sulfonamide group. One common method involves the reaction of 2-fluorobenzoyl chloride with hydrazine to form the pyrazole ring, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The fluorine atoms and sulfonamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid include:

  • 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol
  • 5-Fluoro-2-(1H-pyrazol-5-yl)phenol

Uniqueness

What sets this compound apart from similar compounds is its unique combination of fluorine atoms, pyrazole ring, and sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H11F2N3O4S

Molecular Weight

379.3 g/mol

IUPAC Name

5-fluoro-2-[[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylamino]benzoic acid

InChI

InChI=1S/C16H11F2N3O4S/c17-10-5-6-14(12(7-10)16(22)23)20-26(24,25)11-8-19-21(9-11)15-4-2-1-3-13(15)18/h1-9,20H,(H,22,23)

InChI Key

SEBGORKKOHZATJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)S(=O)(=O)NC3=C(C=C(C=C3)F)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.